molecular formula C22H28N2O4 B386782 N-[(E)-1-(3,4-dimethoxyphenyl)ethylideneamino]-2-(5-methyl-2-propan-2-ylphenoxy)acetamide CAS No. 369396-45-2

N-[(E)-1-(3,4-dimethoxyphenyl)ethylideneamino]-2-(5-methyl-2-propan-2-ylphenoxy)acetamide

Cat. No.: B386782
CAS No.: 369396-45-2
M. Wt: 384.5g/mol
InChI Key: BOYIYNQMNCKMLW-XQNSMLJCSA-N
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Description

N’-[1-(3,4-dimethoxyphenyl)ethylidene]-2-(2-isopropyl-5-methylphenoxy)acetohydrazide is a synthetic organic compound known for its diverse applications in scientific research. This compound features a complex structure with multiple functional groups, making it a subject of interest in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[1-(3,4-dimethoxyphenyl)ethylidene]-2-(2-isopropyl-5-methylphenoxy)acetohydrazide typically involves a multi-step process:

    Formation of the Hydrazone: The initial step involves the condensation of 3,4-dimethoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone.

    Acylation: The hydrazone is then acylated using 2-(2-isopropyl-5-methylphenoxy)acetyl chloride under basic conditions to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch Reactors: Utilizing batch reactors for controlled reaction conditions.

    Purification: Employing techniques such as recrystallization or chromatography to purify the final product.

    Quality Control: Implementing rigorous quality control measures to ensure the purity and consistency of the compound.

Chemical Reactions Analysis

Types of Reactions

N’-[1-(3,4-dimethoxyphenyl)ethylidene]-2-(2-isopropyl-5-methylphenoxy)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the phenoxy or hydrazide moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted hydrazides or ethers.

Scientific Research Applications

N’-[1-(3,4-dimethoxyphenyl)ethylidene]-2-(2-isopropyl-5-methylphenoxy)acetohydrazide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism by which N’-[1-(3,4-dimethoxyphenyl)ethylidene]-2-(2-isopropyl-5-methylphenoxy)acetohydrazide exerts its effects involves:

    Molecular Targets: Interaction with specific enzymes or receptors in biological systems.

    Pathways: Modulation of biochemical pathways, such as inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • N’-[1-(3,4-dimethoxyphenyl)ethylidene]-2-(2-isopropylphenoxy)acetohydrazide
  • N’-[1-(3,4-dimethoxyphenyl)ethylidene]-2-(2-methylphenoxy)acetohydrazide

Uniqueness

N’-[1-(3,4-dimethoxyphenyl)ethylidene]-2-(2-isopropyl-5-methylphenoxy)acetohydrazide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and development in various scientific disciplines.

Properties

CAS No.

369396-45-2

Molecular Formula

C22H28N2O4

Molecular Weight

384.5g/mol

IUPAC Name

N-[(E)-1-(3,4-dimethoxyphenyl)ethylideneamino]-2-(5-methyl-2-propan-2-ylphenoxy)acetamide

InChI

InChI=1S/C22H28N2O4/c1-14(2)18-9-7-15(3)11-20(18)28-13-22(25)24-23-16(4)17-8-10-19(26-5)21(12-17)27-6/h7-12,14H,13H2,1-6H3,(H,24,25)/b23-16+

InChI Key

BOYIYNQMNCKMLW-XQNSMLJCSA-N

Isomeric SMILES

CC1=CC(=C(C=C1)C(C)C)OCC(=O)N/N=C(\C)/C2=CC(=C(C=C2)OC)OC

SMILES

CC1=CC(=C(C=C1)C(C)C)OCC(=O)NN=C(C)C2=CC(=C(C=C2)OC)OC

Canonical SMILES

CC1=CC(=C(C=C1)C(C)C)OCC(=O)NN=C(C)C2=CC(=C(C=C2)OC)OC

Origin of Product

United States

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